ORIC-101

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ORIC-101 est un antagoniste puissant et sélectif du récepteur des glucocorticoïdes, biodisponible par voie orale et de petite taille. Le récepteur des glucocorticoïdes est un récepteur nucléaire des hormones qui joue un rôle essentiel dans la régulation de nombreux processus physiologiques, notamment le métabolisme, la réponse immunitaire et la réponse au stress. This compound a été développé pour contrer les mécanismes de résistance en thérapie anticancéreuse, en particulier dans le cancer de la prostate métastatique résistant à la castration .

Applications De Recherche Scientifique

ORIC-101 has several scientific research applications, including:

Chemistry: Used as a model compound to study glucocorticoid receptor antagonism and its effects on various chemical pathways.

Biology: Investigated for its role in modulating glucocorticoid receptor signaling and its impact on cellular processes.

Mécanisme D'action

Target of Action

ORIC-101 is a potent, selective, and orally bioavailable small molecule antagonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is a nuclear hormone receptor that regulates gene expression and plays a crucial role in various cellular processes .

Mode of Action

This compound inhibits GR transcriptional activity and blocks the pro-survival signals mediated by the activated nuclear hormone receptor . This inhibition of GR activity is thought to overcome GR-mediated anti-apoptosis, which is a potential mechanism of resistance to certain therapies .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucocorticoid receptor signaling pathway . By inhibiting GR transcriptional activity, this compound disrupts the normal function of the GR, which can lead to changes in gene expression and cellular behavior . This includes the reversal of GR-activated pathways that are

Analyse Biochimique

Biochemical Properties

ORIC-101 interacts with the glucocorticoid receptor (GR), inhibiting its transcriptional activity and blocking pro-survival signals mediated by the activated nuclear hormone receptor . It has a favorable cytochrome P450 inhibition profile compared with prior generation GR antagonists .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting GR transcriptional activity, thereby blocking pro-survival signals mediated by the activated nuclear hormone receptor . This can lead to increased sensitivity to chemotherapies in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor (GR), leading to the inhibition of GR transcriptional activity . This blocks pro-survival signals mediated by the activated nuclear hormone receptor, potentially overcoming resistance to chemotherapies .

Metabolic Pathways

This compound is involved in the glucocorticoid receptor (GR) signaling pathway

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

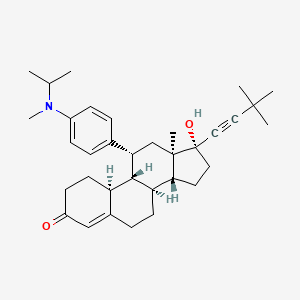

La synthèse de ORIC-101 implique une modification structurale basée sur la mifépristone, un antagoniste du récepteur des glucocorticoïdes de première génération. La voie de synthèse comprend plusieurs étapes de réactions chimiques, telles que l'oxydation, la réduction et la substitution, pour obtenir la structure moléculaire souhaitée avec une grande puissance et sélectivité .

Méthodes de production industrielle

La production industrielle de this compound suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée du produit final. Les étapes clés comprennent l'utilisation de réactifs et de catalyseurs spécifiques pour faciliter les transformations chimiques nécessaires à la production d'this compound .

Analyse Des Réactions Chimiques

Types de réactions

ORIC-101 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions d'this compound comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les transformations chimiques souhaitées .

Principaux produits formés

Le principal produit formé à partir de ces réactions est this compound lui-même, avec une grande pureté et une grande puissance. Les sous-produits sont réduits au minimum grâce à un contrôle minutieux des conditions réactionnelles et des processus de purification .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier l'antagonisme du récepteur des glucocorticoïdes et ses effets sur diverses voies chimiques.

Biologie : Étudié pour son rôle dans la modulation de la signalisation du récepteur des glucocorticoïdes et son impact sur les processus cellulaires.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité transcriptionnelle du récepteur des glucocorticoïdes. Cette inhibition bloque les signaux de pro-survie médiés par le récepteur nucléaire des hormones activé, améliorant ainsi l'efficacité des thérapies anticancéreuses. Les cibles moléculaires comprennent le récepteur des glucocorticoïdes lui-même, et les voies impliquées sont celles liées à la signalisation du récepteur des glucocorticoïdes et ses effets en aval .

Comparaison Avec Des Composés Similaires

Composés similaires

Mifépristone : Un antagoniste du récepteur des glucocorticoïdes de première génération avec une activité plus large mais une activité agoniste du récepteur des androgènes plus élevée.

RU-486 : Un autre antagoniste du récepteur des glucocorticoïdes ayant des propriétés similaires à la mifépristone.

Unicité d'ORIC-101

This compound est unique en raison de sa grande puissance et de sa sélectivité en tant qu'antagoniste du récepteur des glucocorticoïdes. Il présente un profil d'inhibition favorable du cytochrome P450, réduisant ainsi le risque d'interactions médicamenteuses. Contrairement à la mifépristone, this compound peut être co-administré avec des agents chimiothérapeutiques métabolisés par les enzymes du cytochrome P450, ce qui le rend particulièrement adapté aux thérapies combinées dans le traitement du cancer .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of ORIC-101 involves the condensation of two key starting materials, followed by several reaction steps to form the final product.", "Starting Materials": [ "4-(4-aminophenyl)-2-methylquinoline", "4-(4-chlorophenyl)-2-methylquinoline" ], "Reaction": [ "Step 1: The starting materials are condensed using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), to form an intermediate product.", "Step 2: The intermediate product is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride (NaBH4), to form the corresponding amine.", "Step 3: The amine is then reacted with a suitable acid, such as 4-chlorobenzoic acid, in the presence of a coupling agent, such as DCC, to form the corresponding amide.", "Step 4: The amide is then subjected to a deprotection reaction using a suitable reagent, such as trifluoroacetic acid (TFA), to remove any protecting groups and form the final product, ORIC-101." ] } | |

Numéro CAS |

2222344-98-9 |

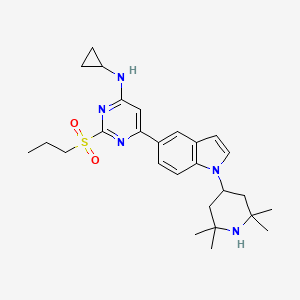

Formule moléculaire |

C34H47NO2 |

Poids moléculaire |

501.7 g/mol |

Nom IUPAC |

(8R,9S,10R,11S,13S,14S,17S)-17-(3,3-dimethylbut-1-ynyl)-17-hydroxy-13-methyl-11-[4-[methyl(propan-2-yl)amino]phenyl]-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C34H47NO2/c1-22(2)35(7)25-11-8-23(9-12-25)29-21-33(6)30(16-17-34(33,37)19-18-32(3,4)5)28-14-10-24-20-26(36)13-15-27(24)31(28)29/h8-9,11-12,20,22,27-31,37H,10,13-17,21H2,1-7H3/t27-,28-,29+,30-,31+,33-,34+/m0/s1 |

Clé InChI |

VNLTWJIWEYPBIF-KMSLUKAPSA-N |

SMILES isomérique |

CC(C)N(C)C1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC(C)(C)C)O)[C@H]4[C@H]2[C@H]5CCC(=O)C=C5CC4)C |

SMILES |

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |

SMILES canonique |

CC(C)N(C)C1=CC=C(C=C1)C2CC3(C(CCC3(C#CC(C)(C)C)O)C4C2C5CCC(=O)C=C5CC4)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ORIC-101; ORIC 101; ORIC101; |

Origine du produit |

United States |

Q1: What is the primary mechanism of action of ORIC-101?

A1: this compound is a potent and selective antagonist of the glucocorticoid receptor (GR) [, ]. It binds to GR, preventing the activation of GR-mediated signaling pathways that normally lead to the expression of genes involved in processes like cell cycle regulation, inflammation, and metabolism [, , ].

Q2: How does this compound impact the transcriptional activity of the glucocorticoid receptor?

A2: this compound effectively inhibits GR transcriptional activity, blocking the expression of GR target genes [, ]. This inhibition has been observed in both in vitro and in vivo studies, with this compound demonstrating dose-dependent suppression of GR target genes such as FKBP5, GILZ, and PER1 [, , ].

Q3: What is the significance of this compound's selectivity for the glucocorticoid receptor?

A3: Unlike first-generation GR antagonists like mifepristone, this compound displays reduced agonistic activity towards the androgen receptor (AR) []. This selectivity is particularly important for its potential use in treating AR-positive tumors, as it minimizes the risk of counteracting desired antiandrogen effects [].

Q4: How does this compound impact tumor cells' response to chemotherapy?

A4: Preclinical studies suggest that this compound can reverse glucocorticoid-mediated resistance to chemotherapy in various cancer types [, , , ]. By inhibiting GR signaling, this compound appears to restore sensitivity to chemotherapeutics, enhancing their efficacy in inhibiting tumor growth [, , ].

Q5: Can you elaborate on the role of the glucocorticoid receptor in mediating resistance to chemotherapy?

A5: Activation of GR signaling has been implicated in driving resistance to chemotherapeutics, particularly taxanes, in various tumor types [, ]. This resistance is thought to stem from GR's ability to regulate the expression of genes involved in cell survival, proliferation, and drug metabolism [, , ].

Q6: What specific evidence supports this compound's ability to overcome resistance to taxane-based chemotherapy?

A6: Preclinical studies have demonstrated that this compound can enhance the efficacy of taxanes like paclitaxel in inhibiting tumor growth [, , ]. In triple-negative breast cancer models, this compound reversed the GR-driven epithelial-to-mesenchymal transition (EMT) phenotype, a process associated with chemotherapy resistance, and enhanced sensitivity to paclitaxel [, ].

Q7: Are there specific biomarkers that can be used to assess this compound's pharmacodynamic activity?

A7: Research suggests that FKBP5 and KLK3 (which encodes PSA) are transcriptional targets of both GR and AR, making them potential pharmacodynamic biomarkers for this compound []. Studies have shown that this compound can effectively inhibit the glucocorticoid-induced expression of these genes, indicating its on-target activity [].

Q8: How does this compound's pharmacokinetic profile contribute to its potential clinical utility?

A8: this compound is orally bioavailable, meaning it can be administered orally for convenient dosing [, , ]. Additionally, its improved cytochrome P450 2C8 (CYP2C8) and 2C9 (CYP2C9) inhibition profile, compared to mifepristone, reduces the risk of drug-drug interactions, particularly with chemotherapeutics metabolized by these enzymes [].

Q9: What is the significance of the ongoing clinical trials involving this compound?

A9: Several clinical trials are underway to evaluate the safety and efficacy of this compound in combination with various anticancer therapies [, , ]. These trials are crucial for determining the optimal dosing regimens, identifying potential side effects, and ultimately assessing this compound's clinical benefit in patients with different cancer types [, , ].

Q10: Are there specific cancer types being targeted in these clinical trials?

A10: Current clinical trials are investigating this compound in combination with nab-paclitaxel for advanced solid tumors, including pancreatic, ovarian, and triple-negative breast cancers []. Additionally, a phase 1b study explored this compound in combination with enzalutamide for metastatic castration-resistant prostate cancer [, ].

Q11: What were the preliminary findings of the phase 1b study of this compound in combination with enzalutamide?

A11: While the combination demonstrated an acceptable tolerability profile and confirmed this compound's ability to inhibit GR targets, it did not meet the prespecified target rate for disease control in men with metastatic castration-resistant prostate cancer resistant to enzalutamide []. Exploratory subgroup analyses suggested a potential benefit in patients with high GR expression and no other resistance markers, though further confirmation is needed [].

Q12: How do the preclinical findings with this compound compare to its performance in clinical settings?

A12: While preclinical data have shown promising results in various cancer models, translating these findings to the clinic can be challenging [, , , ]. Factors like tumor heterogeneity, complex resistance mechanisms, and individual patient variability can influence clinical outcomes [].

Q13: What is the significance of the FOXA1-GR axis in cancer development, and how does this compound play a role?

A13: Research has identified a subset of non-small cell lung cancer (NSCLC) cells that are dependent on the FOXA1-GR transcriptional axis for growth [, ]. In these cells, FOXA1 and GR cooperate to regulate genes involved in EGF signaling and cell cycle progression [, ]. This compound effectively inhibits the growth of these FOXA1-GR-dependent NSCLC cells in vitro and in vivo by suppressing target gene expression, highlighting its potential therapeutic relevance in this context [, ].

Q14: How does the radioligand 18F-YJH08 contribute to understanding GR antagonist activity?

A14: 18F-YJH08 is a radioligand that specifically binds to GR, enabling the visualization and quantification of GR engagement in vivo []. Studies using 18F-YJH08 have shown that this compound effectively binds to GR in both tumor and normal tissues, providing valuable insights into its biodistribution and target engagement [].

Q15: Why is understanding the tissue distribution of GR antagonists important?

A15: Since GR is ubiquitously expressed in the body, characterizing the tissue distribution of GR antagonists like this compound is crucial for understanding potential on-target and off-target effects []. This information is essential for optimizing dosing regimens, predicting potential toxicities, and ultimately ensuring patient safety [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)

![1-[[2-[2-(4-Bromophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole hydrochloride](/img/structure/B609703.png)

![(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-6-formamido-N-[2-oxo-2-[[(2S)-1-oxo-1-[(2-oxothiolan-3-yl)amino]-3-phenylpropan-2-yl]amino]ethyl]hexanamide](/img/structure/B609707.png)